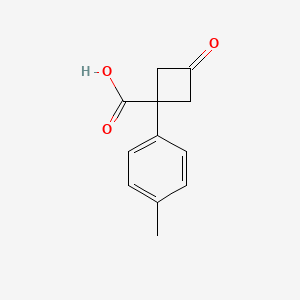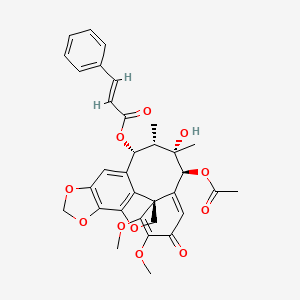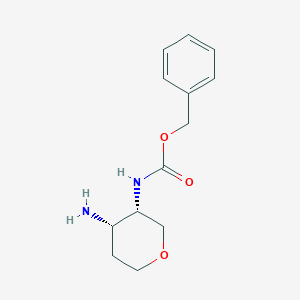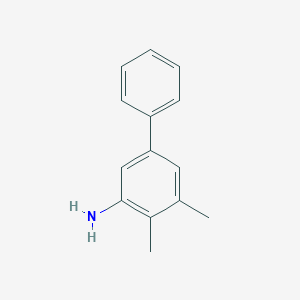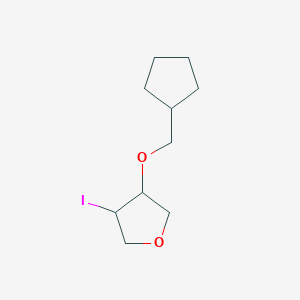![molecular formula C10H11NS B13321236 (1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)
(1R)-1-Benzo[B]thiophen-3-ylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Benzo[B]thiophen-3-ylethylamine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including (1R)-1-Benzo[B]thiophen-3-ylethylamine, can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes constant current electrolysis at room temperature in undivided cells, leading to the formation of benzothiophene motifs .
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs metal-catalyzed reactions and requires elaborate starting materials and harsh reaction conditions. The development of green and efficient methods for the synthesis of these compounds is highly desirable .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Benzo[B]thiophen-3-ylethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with different reagents under specific conditions to form various products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.
Scientific Research Applications
(1R)-1-Benzo[B]thiophen-3-ylethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-1-Benzo[B]thiophen-3-ylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[B]thiophene: The parent compound of (1R)-1-Benzo[B]thiophen-3-ylethylamine, which also has diverse applications in medicinal chemistry and materials science.
Thiophene: A related heterocyclic compound with a five-membered ring containing sulfur.
Benzofuran: Another heterocyclic compound with a benzene ring fused to a furan ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both benzothiophene and ethylamine. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
(1R)-1-(1-benzothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3/t7-/m1/s1 |
InChI Key |
QHQWHUVCNWLPGV-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CSC2=CC=CC=C21)N |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
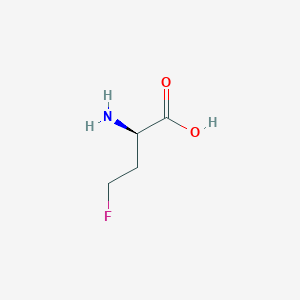
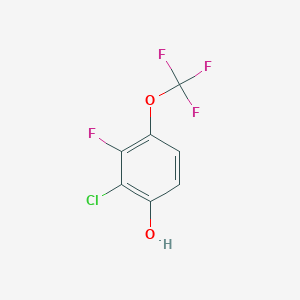
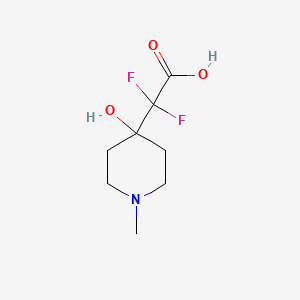
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)



